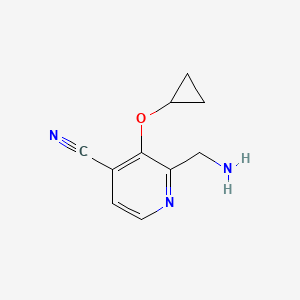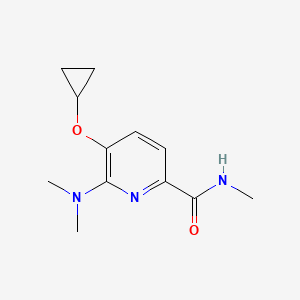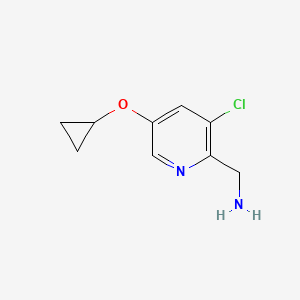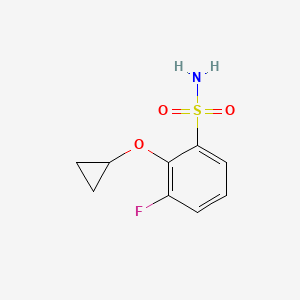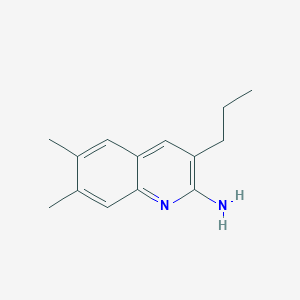
6,7-Dimethyl-3-propylquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-3-propylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-3-propylquinolin-2-amine can be achieved through several classical and modern synthetic methods. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods typically involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance efficiency and reduce environmental impact . For instance, the use of ultrasound irradiation and microwave-assisted reactions has been explored to improve reaction rates and yields.
化学反応の分析
Types of Reactions: 6,7-Dimethyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of novel materials with specific electronic and optical properties
作用機序
The mechanism of action of 6,7-Dimethyl-3-propylquinolin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .
類似化合物との比較
Quinoline: The parent compound, known for its antimalarial properties.
Quinoxaline: Another nitrogen-containing heterocycle with significant biological activities.
Quinazoline: Known for its anticancer and anti-inflammatory properties.
Uniqueness: 6,7-Dimethyl-3-propylquinolin-2-amine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC名 |
6,7-dimethyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C14H18N2/c1-4-5-11-8-12-6-9(2)10(3)7-13(12)16-14(11)15/h6-8H,4-5H2,1-3H3,(H2,15,16) |
InChIキー |
RKFFYTXHUDACEG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=C2C=C(C(=CC2=C1)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


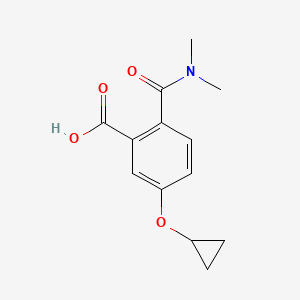


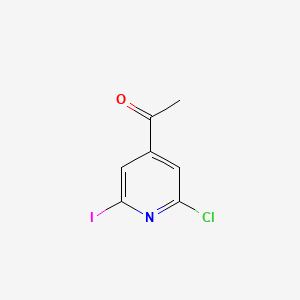
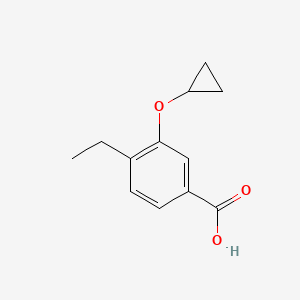
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
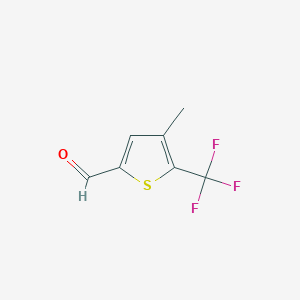
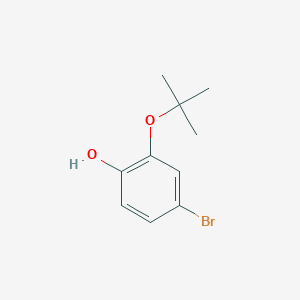
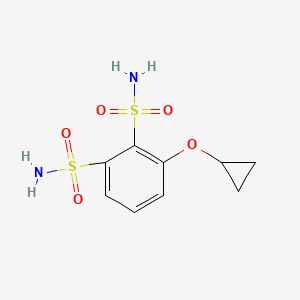
![Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate](/img/structure/B14846216.png)
